Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a fluorinated spirocyclic compound characterized by a unique 1,4-dioxa-8-azaspiro[4.5]decane core. The benzyl carbamate group at the 8-position and the fluorine substituent at the 6-position distinguish it from related derivatives.
Properties
Molecular Formula |
C15H18FNO4 |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H18FNO4/c16-13-10-17(7-6-15(13)20-8-9-21-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI Key |
HPVOPVHQSMNLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C12OCCO2)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves a multi-step process. One common method includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzyl bromide in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive intermediates from decomposing.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Automated synthesis modules can be employed to streamline the process, ensuring high radiochemical purity and specific activity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Fluorination: Introduction of fluorine atoms can be achieved using fluorinating agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various benzyl derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .
Scientific Research Applications
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including as a radioligand for imaging studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to possess high affinity for σ1 receptors, which are implicated in various neurological processes . The compound’s spirocyclic structure allows it to fit into the receptor’s binding site, modulating its activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Spiro Core
Fluoro vs. Bromo Substituents
The 6-fluoro substituent in the target compound contrasts with brominated analogs like Benzyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 940925-56-4) . Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to bulkier halogens like bromine. However, bromo derivatives may offer distinct reactivity in cross-coupling reactions.
Benzyl Carbamate vs. tert-Butyl/Ester Groups
Replacing the benzyl group with tert-butyl or ethyl esters alters solubility and steric effects. For example:
- tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 123387-51-9) has a melting point of 55°C and boiling point of 180–190°C, favoring solid-phase handling .
- Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 51787-77-0) exhibits a lower logP (0.967), suggesting improved aqueous solubility compared to benzyl derivatives .
Functional Group Modifications
Amino vs. Fluorine Substituents Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 2169906-22-1) replaces fluorine with an amino group, introducing hydrogen-bonding capability for targeted interactions in drug design . The fluorine in the target compound, however, may reduce basicity and enhance membrane permeability.
Sulfonyl and Boronate Derivatives
Compounds like 8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (EOS Med Chem) highlight the versatility of the spiro core for attaching sulfonyl or boronate groups, which are critical in kinase inhibition or Suzuki-Miyaura couplings .
Data Tables for Key Comparisons
Table 1: Substituent Effects on Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound that belongs to the class of spirocyclic derivatives, which have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈FNO₄
- CAS Number : 1379803-07-2
- Structural Characteristics : The compound features a spiro structure that contributes to its biological activity.
Biological Activity
This compound has been studied for its interactions with various biological targets, including receptors and enzymes.
1. σ1 Receptor Interaction
Research indicates that compounds structurally related to Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane derivatives exhibit significant affinity for sigma receptors. For instance, a related compound demonstrated high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and selectivity over σ2 receptors and vesicular acetylcholine transporter by substantial margins (30-fold and 1404-fold, respectively) . This suggests that Benzyl 6-fluoro derivatives could be explored further for their potential in neuropharmacology.
2. Acetylcholine Antagonistic Activity
The compound's structural analogs have shown acetylcholine antagonistic activity, which is crucial in treating conditions like gastro-enteric spasms and gastric hyperacidity. For example, spiro compounds similar to Benzyl 6-fluoro demonstrated effective inhibition of acetylcholine-induced contractions in guinea pig intestines . This property highlights their therapeutic potential in managing gastrointestinal disorders.
3. Antitumor Activity
In preclinical studies involving small animal models, compounds derived from the same class as Benzyl 6-fluoro were evaluated for their ability to accumulate in tumor tissues during PET imaging, indicating their potential as radiotracers for tumor imaging . This suggests a promising avenue for further research into their use in cancer diagnostics and treatment.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
